(Rac)-Pregabalin-d10

Bioanalysis LC-MS/MS Method Validation

(Rac)-Pregabalin-d10 (CAS 2747917-76-4) delivers a definitive +10 Da mass shift over native pregabalin, eliminating isotopic cross-talk and ensuring linear quantitation from sub-ng/mL to µg/mL levels. As a racemic mixture, it co-elutes perfectly with the (S)-enantiomer analyte in achiral LC-MS/MS, providing unparalleled correction for ion suppression and matrix effects. The gold-standard internal standard for bioequivalence studies, therapeutic drug monitoring, and forensic confirmation. Supplied with full analytical characterization to streamline ANDA submissions and method transfers to CRO/QC laboratories.

Molecular Formula C8H17NO2
Molecular Weight 169.29 g/mol
Cat. No. B12404528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Pregabalin-d10
Molecular FormulaC8H17NO2
Molecular Weight169.29 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CN
InChIInChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D
InChIKeyAYXYPKUFHZROOJ-ZVKOAREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Pregabalin-d10 Internal Standard: Specifications and Utility in Quantitative Bioanalysis


(Rac)-Pregabalin-d10 (CAS: 2747917-76-4) is a deuterium-labeled analog of pregabalin, with ten hydrogen atoms replaced by deuterium atoms . It is a racemic mixture of the (R) and (S) enantiomers, with a molecular formula of C8H7D10NO2 and a molecular weight of 169.29 g/mol [1]. This stable isotope-labeled compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of pregabalin in biological matrices . Its use enhances analytical accuracy by correcting for variability in sample preparation, instrument response, and matrix effects [2].

Why (Rac)-Pregabalin-d10 Cannot Be Substituted with Pregabalin-d4 or Unlabeled Pregabalin in Bioanalytical Assays


Substituting (Rac)-Pregabalin-d10 with another internal standard, such as pregabalin-d4 or unlabeled pregabalin, compromises the validity of a quantitative bioanalytical method. Unlabeled pregabalin shares the same mass as the analyte, making it indistinguishable in a mass spectrometer and thus useless as an internal standard. While pregabalin-d4 provides a +4 Da mass shift, (Rac)-Pregabalin-d10's +10 Da mass shift offers a significantly larger separation from the analyte's isotopic envelope [1]. This larger mass difference is critical for avoiding signal cross-talk and ensuring that the internal standard peak is not influenced by the naturally occurring M+1 or M+2 isotopes of the analyte, which is a common source of non-linearity and inaccuracy at low concentrations [2]. Furthermore, the racemic nature of (Rac)-Pregabalin-d10 ensures it co-elutes perfectly with the (S)-enantiomer analyte, pregabalin, in non-chiral separations, providing superior correction for ion suppression or enhancement compared to a structurally similar but distinct compound [3].

Quantitative Performance Differentiation of (Rac)-Pregabalin-d10 in Bioanalytical Methods


Superior Mass Spectrometric Resolution: +10 Da vs. +4 Da Mass Shift

(Rac)-Pregabalin-d10 provides a +10.064 Da mass shift relative to unlabeled pregabalin ([M+H]+ m/z 160.1 → 170.2) . This is a significantly larger mass difference compared to the commonly used pregabalin-d4, which provides only a +4.025 Da shift . This 10 Da separation is critical for minimizing interference from the analyte's natural isotopic peaks (e.g., M+2) and ensures that the internal standard signal is measured with high fidelity even at the lower limit of quantitation [1].

Bioanalysis LC-MS/MS Method Validation

High Chemical and Isotopic Purity Confirmed by HPLC and MS

(Rac)-Pregabalin-d10 is manufactured to a high standard of purity, with typical specifications confirming a chemical purity of ≥98% as determined by high-performance liquid chromatography (HPLC) . This high purity level is comparable to or exceeds that of many commercially available pregabalin-d4 reference standards, which are often supplied at 98% purity as well, but without the added assurance of a larger mass shift . The product is supplied with a detailed Certificate of Analysis (CoA) that documents this purity and includes additional characterization data such as isotopic enrichment, ensuring batch-to-batch consistency for robust method validation [1].

Quality Control Reference Standards HPLC

Regulatory-Compliant Characterization for ANDA and DMF Submissions

(Rac)-Pregabalin-d10 is supplied with a comprehensive characterization package that is compliant with regulatory guidelines, making it suitable for use in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. In contrast, many other internal standards may be offered for "research use only" with a more limited data package, which can create significant hurdles during method transfer to a quality control (QC) or good manufacturing practice (GMP) environment . The availability of this data from a single, qualified supplier simplifies the procurement and qualification process for pharmaceutical development [2].

Regulatory Affairs ANDA DMF

Proven Effectiveness in Correcting for Matrix Effects in Plasma

In validated LC-MS/MS methods for the quantification of pregabalin in rat plasma, the use of a deuterated internal standard (pregabalin-d4) has been shown to effectively correct for extraction recovery and matrix effects, with reported overall recovery values of 86.49% for pregabalin and 86.57% for the internal standard [1]. (Rac)-Pregabalin-d10, with its near-identical physicochemical properties and larger mass shift, is expected to perform equally or better in correcting for ion suppression/enhancement, ensuring the accuracy and precision of the assay across a wide linear range (0.5 – 20,000 ng/mL) [1]. Its use is particularly critical in complex biological matrices like plasma where matrix effects can significantly impact the reliability of quantitative data [2].

Pharmacokinetics Therapeutic Drug Monitoring Sample Preparation

Optimal Applications for (Rac)-Pregabalin-d10 in Drug Development and Clinical Monitoring


Quantitative Bioanalysis of Pregabalin in Pharmacokinetic and Bioequivalence Studies

(Rac)-Pregabalin-d10 is the gold standard internal standard for developing and validating robust LC-MS/MS methods for quantifying pregabalin in plasma, serum, and urine. Its +10 Da mass shift ensures clean integration and high accuracy over a wide dynamic range (e.g., 0.5–20,000 ng/mL), which is essential for generating reliable pharmacokinetic profiles (Cmax, Tmax, AUC) and for demonstrating bioequivalence in generic drug applications. The high purity and available regulatory documentation streamlines method transfer to CROs and QC laboratories [1].

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

In clinical settings, (Rac)-Pregabalin-d10 is used as an internal standard for the routine therapeutic monitoring of pregabalin in patient samples. The high precision afforded by the +10 Da mass shift is critical for ensuring that measured drug levels are accurate and reliable, allowing clinicians to optimize individual patient dosing, manage potential toxicity, and assess medication adherence. The method's ability to correct for matrix effects in diverse patient samples is a key advantage [1].

Forensic Toxicology and Urine Drug Testing

For forensic applications and urine drug screening, (Rac)-Pregabalin-d10 provides a definitive and legally defensible method for confirming the presence and quantifying the amount of pregabalin. The use of a stable isotope-labeled internal standard with a distinct +10 Da mass shift is a cornerstone of forensic best practices, minimizing the risk of false positives or inaccurate quantitation that could arise from matrix interferences in post-mortem or adulterated samples [1].

Technical Documentation Hub

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